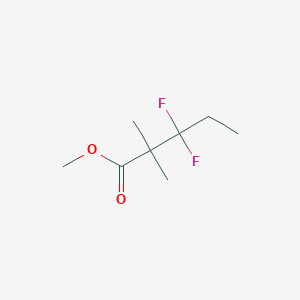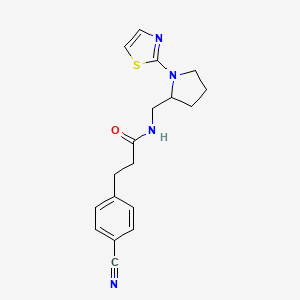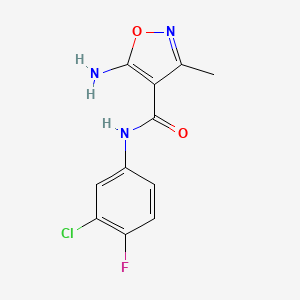![molecular formula C10H8ClF3N2O2 B2970218 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one CAS No. 2197602-01-8](/img/structure/B2970218.png)
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one is a complex organic compound known for its distinctive molecular structure that combines a pyridine ring with a pyrrolidinone moiety, linked through an ether bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one typically involves the following steps:
Formation of the pyridine derivative: : Starting with a chloropyridine precursor, a nucleophilic substitution reaction introduces the trifluoromethyl group.
Coupling Reaction: : The pyridine derivative undergoes an etherification reaction with a pyrrolidinone derivative, often mediated by a strong base such as sodium hydride in an aprotic solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, production might involve continuous flow chemistry to enhance reaction efficiency and product yield. Catalytic processes and optimized reaction conditions can scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one can undergo various types of chemical reactions:
Oxidation: : Introduction of oxidative agents can modify the functional groups, leading to new derivatives.
Reduction: : Reductive agents can potentially alter the chloro or nitro functionalities if present in other derivatives.
Substitution: : Halogen atoms like chlorine can undergo nucleophilic substitution reactions, introducing new groups into the molecule.
Common Reagents and Conditions
Oxidation: : Use of agents like m-chloroperbenzoic acid.
Reduction: : Employing hydrogenation with palladium on carbon.
Substitution: : Using nucleophiles like amines under base catalysis.
Major Products Formed
Oxidation: : Forms epoxides or hydroxyl derivatives.
Reduction: : Converts to amines or alcohols.
Substitution: : Generates a variety of substituted pyrrolidinone derivatives.
Applications De Recherche Scientifique
Chemistry
This compound serves as a building block for synthesizing more complex molecules, playing a crucial role in the development of novel organic compounds.
Biology
Its derivatives are often studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine
In medicinal chemistry, it is explored for drug development due to its ability to interact with various biological targets, potentially leading to new therapeutic agents.
Industry
Used in the synthesis of specialty materials and advanced polymers, contributing to the development of new materials with unique properties.
Mécanisme D'action
Effects
The compound’s mechanism of action in biological systems often involves interaction with specific enzymes or receptors, altering their activity and leading to therapeutic effects.
Molecular Targets and Pathways
Typically targets include enzymes involved in metabolic pathways or receptors on cell surfaces. It can modulate the function of these proteins, affecting various cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other pyridine and pyrrolidinone derivatives, 3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}pyrrolidin-2-one stands out due to its unique substitution pattern, which imparts distinct chemical reactivity and biological activity.
Similar Compounds
3-(Trifluoromethyl)pyridin-2-amine: : Similar pyridine core with different functional groups.
5-Chloro-3-(trifluoromethyl)pyridine-2-carbonitrile: : Shares the trifluoromethylpyridine structure but varies in the connected functional groups.
Propriétés
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClF3N2O2/c11-6-3-5(10(12,13)14)4-16-9(6)18-7-1-2-15-8(7)17/h3-4,7H,1-2H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYSKZODVNKDPSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)


![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)
![2-Oxabicyclo[2.1.1]hexan-1-ylmethanamine;hydrochloride](/img/structure/B2970143.png)






![2-(4-chlorophenoxy)-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2970156.png)

